

# N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid structure

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## Compound of Interest

Compound Name: *N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid*

Cat. No.: *B8106617*

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An in-depth analysis of the trifunctional PEG linker, **N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid**, reveals its significant potential in advanced bioconjugation, drug delivery, and proteomics research. This heterotrifunctional molecule provides three distinct reactive handles—an azide, a Boc-protected amine, and a carboxylic acid—each attached to a polyethylene glycol (PEG) chain and radiating from a central nitrogen atom. This unique architecture allows for the sequential and controlled conjugation of different molecules, such as targeting ligands, imaging agents, and therapeutic payloads.

## Core Structure and Properties

The fundamental structure of **N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid** consists of a central tertiary amine linked to three distinct PEG arms. Each arm terminates in a functional group that enables specific chemical reactions. The PEG chains enhance solubility and can reduce the immunogenicity of the resulting conjugate.

The key functional groups are:

- Azide (-N<sub>3</sub>):** Enables covalent attachment to alkyne-containing molecules via copper-catalyzed or strain-promoted "click chemistry." This reaction is highly specific and efficient.
- Boc-protected Amine (-NH-Boc):** The tert-butyloxycarbonyl (Boc) protecting group allows for the temporary masking of the primary amine. It can be deprotected under acidic conditions to

reveal a reactive amine, which can then be conjugated to molecules containing, for example, an activated ester (like an NHS ester).

- Carboxylic Acid (-COOH): This group can be activated, for instance, using carbodiimide chemistry (e.g., with EDC and NHS), to form stable amide bonds with primary amines on proteins, peptides, or other molecules.

## Quantitative Data

The physicochemical properties of **N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid** are summarized below. Data is representative and may vary slightly between different commercial suppliers.

Property	Value
Molecular Formula	C <sub>28</sub> H <sub>53</sub> N <sub>5</sub> O <sub>12</sub>
Molecular Weight	667.75 g/mol
Appearance	White to off-white solid or viscous oil
Solubility	Soluble in water and most organic solvents
Purity (Typical)	≥95% (as determined by HPLC and NMR)

## Experimental Protocols

Detailed methodologies for utilizing the functional groups of this linker are crucial for its successful application.

### Protocol 1: Deprotection of the Boc-Protected Amine

This procedure unmaskes the primary amine, making it available for subsequent conjugation.

- Dissolution: Dissolve the **N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid** in a suitable solvent, such as dichloromethane (DCM) or a mixture of dioxane and water.
- Acidification: Add an excess of a strong acid. A common choice is trifluoroacetic acid (TFA), typically used at a concentration of 20-50% in DCM.

- **Reaction:** Stir the reaction mixture at room temperature for 1-2 hours.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the removal of the Boc group.
- **Work-up:** Remove the excess acid and solvent under reduced pressure. The resulting amine salt may be used directly or neutralized with a mild base (e.g., triethylamine) for subsequent steps.

## Protocol 2: Carboxylic Acid Activation and Amide Bond Formation

This protocol describes the conjugation of the carboxylic acid moiety to a primary amine-containing molecule (e.g., a protein).

- **Activation:** Dissolve the PEG linker in an appropriate anhydrous buffer, such as phosphate-buffered saline (PBS) at pH 7.4 or MES buffer at pH 6.0. Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in a molar excess (typically 1.5-2 equivalents of each relative to the linker).
- **Reaction:** Allow the activation reaction to proceed for 15-30 minutes at room temperature. This forms a semi-stable NHS ester.
- **Conjugation:** Add the amine-containing molecule to the activated linker solution.
- **Incubation:** Let the conjugation reaction proceed for 2-4 hours at room temperature or overnight at 4°C.
- **Purification:** Purify the resulting conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and coupling reagents.

## Protocol 3: Azide-Alkyne Click Chemistry

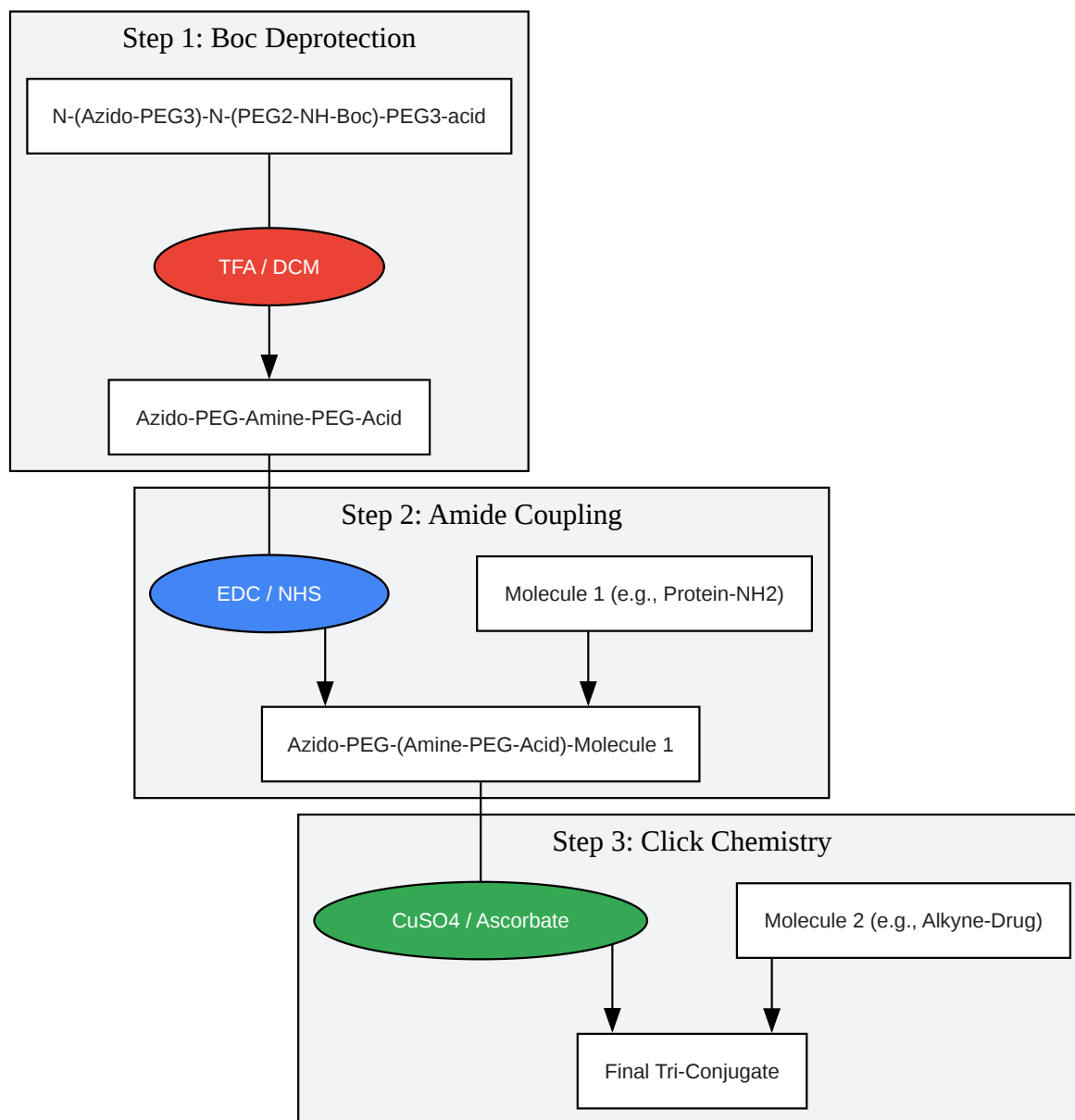
This protocol outlines the conjugation of the azide group to an alkyne-functionalized molecule.

- **Reactant Preparation:** Dissolve the azide-containing PEG conjugate and the alkyne-containing molecule in a suitable solvent system, such as a mixture of t-butanol and water.

- **Catalyst Preparation:** Prepare fresh solutions of a copper(I) source (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). A copper ligand like TBTA can be included to stabilize the Cu(I) oxidation state.
- **Reaction Initiation:** Add the copper sulfate, followed by the sodium ascorbate, to the reaction mixture.
- **Incubation:** Stir the reaction at room temperature for 1-12 hours.
- **Monitoring and Purification:** Monitor the reaction by LC-MS. Once complete, purify the product using an appropriate chromatographic method to remove the copper catalyst and other reagents.

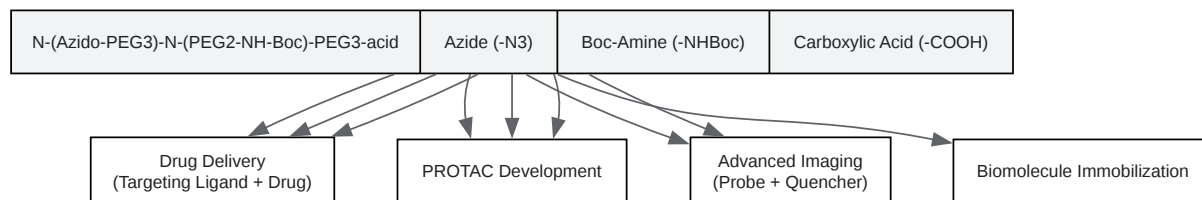
## Visualizing Workflows and Relationships

Diagrams created using the DOT language help to visualize the logical flow of experiments and the relationships between different components.



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Sequential conjugation workflow for the trifunctional linker.



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Applications stemming from the linker's functionalities.

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